molecular formula C17H16Cl2N4O2S B2640549 6-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 532966-49-7

6-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2640549
CAS No.: 532966-49-7
M. Wt: 411.3
InChI Key: TZPYWJMJNPVNSD-UHFFFAOYSA-N
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Description

6-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a potent and selective small molecule inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. This compound is structurally characterized by a thiazolopyrimidinone core and a dichlorophenyl-piperazine moiety, which contributes to its high affinity for the ATP-binding pocket of its target kinases. Its primary research value lies in its ability to selectively inhibit key nodes in the PI3K/AKT/mTOR pathway , a critical signaling cascade frequently dysregulated in cancer, metabolic disorders, and aging. Researchers utilize this compound extensively in preclinical studies to investigate tumor cell proliferation, survival, and angiogenesis . By potently disrupting this pathway, it serves as a crucial chemical tool for validating the therapeutic potential of PI3K/mTOR inhibition in various disease models, facilitating the development of targeted therapeutic strategies. Furthermore, its application extends to neuropharmacology research, where its mechanism is explored in the context of neuronal signaling and synaptic plasticity. This reagent is intended For Research Use Only and is an essential asset for chemical biologists and translational scientists dissecting complex kinase-driven cellular processes.

Properties

IUPAC Name

6-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N4O2S/c18-13-2-1-11(9-14(13)19)21-3-5-22(6-4-21)15(24)12-10-20-17-23(16(12)25)7-8-26-17/h1-2,9-10H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPYWJMJNPVNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CN=C4N(C3=O)CCS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multiple steps, including the formation of the piperazine ring, the introduction of the 3,4-dichlorophenyl group, and the construction of the thiazolopyrimidinone core. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring and the thiazolopyrimidinone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Antipsychotic Activity
Research has indicated that derivatives of piperazine, such as the compound , exhibit antipsychotic properties. These compounds interact with neurotransmitter systems in the brain, particularly dopamine and serotonin receptors. The presence of the 3,4-dichlorophenyl group enhances its binding affinity to these receptors, making it a candidate for treating conditions like schizophrenia and bipolar disorder .

Anticancer Properties
The thiazolo[3,2-a]pyrimidine scaffold is noted for its anticancer activity. Studies have shown that compounds containing this structure can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases or pathways crucial for cancer cell survival . The compound's ability to modulate these pathways may lead to its development as an anticancer agent.

Pharmacological Insights

Neuropharmacology
The compound's interaction with neurotransmitter receptors suggests potential applications in neuropharmacology. It may serve as a lead compound for developing drugs aimed at treating neurodegenerative diseases or mood disorders. Its structural characteristics allow for modifications that could enhance selectivity and efficacy against specific targets in the central nervous system .

Antimicrobial Activity
Recent studies have explored the antimicrobial properties of thiazolo[3,2-a]pyrimidines. The compound has shown activity against various bacterial strains, indicating its potential as an antibacterial agent. This could be particularly valuable in addressing antibiotic resistance by providing a new class of antimicrobial agents .

Case Studies and Research Findings

Study Findings Implications
Study on antipsychotic effectsDemonstrated significant binding affinity to dopamine receptorsPotential treatment for schizophrenia
Investigation of anticancer propertiesInduced apoptosis in breast and lung cancer cell linesDevelopment of new anticancer therapies
Exploration of antimicrobial effectsEffective against Gram-positive and Gram-negative bacteriaNew strategies for combating antibiotic resistance

Mechanism of Action

The mechanism of action of 6-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes .

Comparison with Similar Compounds

Key Findings :

  • Receptor Selectivity : Analogues with para-substituted aryl groups (e.g., 4-methoxyphenyl) show reduced 5-HT2A binding compared to ortho- or meta-substituted derivatives, suggesting steric and electronic factors influence receptor interaction .

Linker Group Modifications

The carbonyl linker in the target compound differs from ethylene-bridged analogues:

Compound Name Linker Type Piperazine Substituent Activity Profile
6-(2-(4-[Bis(4-fluorophenyl)methylene]piperidinyl)ethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one Ethylene Bis(4-fluorophenyl)methylene 5-HT1C/2 antagonism
Target Compound Carbonyl 3,4-Dichlorophenyl Predicted 5-HT2A antagonism

Key Findings :

  • Metabolic Stability : Carbonyl-linked compounds may exhibit slower hepatic clearance due to reduced susceptibility to oxidative metabolism compared to alkyl chains .

Antiproliferative Activity :

  • Thiazolo[3,2-a]pyrimidinone derivatives fused with pyrano rings (e.g., 4H,5H-benzo[4,5]thiazolo[3,2-a]pyrano[2,3-d]pyrimidin-5-one) demonstrate antiproliferative effects against cancer cell lines (IC50: 0.8–2.5 μM) . The target compound’s dichlorophenyl group may confer distinct cytotoxicity profiles.

5-HT2A Receptor Antagonism :

  • Pharmacophore modeling indicates that the thiazolo-pyrimidinone scaffold and arylpiperazine substituents align with 5-HT2A receptor-binding pockets. The target compound’s dichlorophenyl group may enhance van der Waals interactions compared to less halogenated analogues .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 6-[[4-(4-Methoxyphenyl)piperazinyl]carbonyl] Analogue
Molecular Weight (Da) ~420 (estimated) 370.4
LogP ~2.8 (predicted) 1.2
Hydrogen Bond Acceptors 5 5
Hydrogen Bond Donors 0 0
PAINS Alerts None None

Implications :

  • Higher LogP in the target compound suggests improved membrane permeability but may reduce aqueous solubility.
  • The absence of PAINS (pan-assay interference compounds) alerts supports its suitability for further drug development .

Characterization :

  • NMR : Aromatic protons of the dichlorophenyl group appear as doublets (δ 7.2–7.5 ppm), while the piperazine carbonyl resonates near δ 165 ppm .
  • MS : Molecular ion peaks align with theoretical masses (e.g., [M+H]+ ~421) .

Biological Activity

6-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a synthetic compound belonging to the thiazolo[3,2-a]pyrimidine class. This compound has attracted significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C13H12Cl2N4OS
  • Molecular Weight : 366.28 g/mol

The structure of the compound features a thiazolo-pyrimidine core with a piperazine substituent that enhances its pharmacological potential.

Antimicrobial Activity

Research has indicated that compounds similar to thiazolo[3,2-a]pyrimidines exhibit significant antibacterial properties. For instance:

  • In vitro Studies : Compounds with similar structures have shown high activity against various Gram-positive and Gram-negative bacteria. For example, derivatives tested against Staphylococcus aureus and Escherichia coli demonstrated minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL .
  • Mechanism of Action : The antimicrobial activity is believed to be linked to the inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription .

Anticancer Activity

The anticancer properties of thiazolo[3,2-a]pyrimidine derivatives have also been explored:

  • Cell Line Studies : In studies involving human cancer cell lines such as Caco-2 and A549, certain thiazole derivatives exhibited cytotoxic effects with IC50 values indicating significant cell viability reduction . For instance, a derivative showed a reduction in viability of Caco-2 cells by approximately 39.8% compared to untreated controls .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazole ring has been correlated with enhanced anticancer activity. For example, modifications that include electron-donating groups have been shown to improve efficacy against cancer cell lines .

Case Studies

Several studies have highlighted the potential of this compound and its analogs:

  • Antibacterial Evaluation : A study evaluated various thiazolo[3,2-a]pyrimidines for antibacterial activity, revealing that certain compounds were up to 16 times more potent than standard antibiotics like ampicillin against drug-resistant strains .
  • Anticancer Research : Another investigation reported that derivatives with specific structural modifications displayed promising results in inhibiting tumor growth in vitro, emphasizing the importance of molecular design in enhancing biological activity .

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